molecular formula C12H12FN3O B2375448 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole CAS No. 853104-26-4

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Cat. No.: B2375448
CAS No.: 853104-26-4
M. Wt: 233.246
InChI Key: MNMVPVCQOZPXSE-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 1,2,4-oxadiazoles dates to 1884, when Tiemann and Krüger first reported their preparation via 1,3-dipolar cycloaddition of nitriles and nitrile oxides. Traditional routes evolved to include amidoxime cyclization, where acylhydrazides react with carboxylic acid derivatives under dehydrating conditions (e.g., $$ \text{POCl}3 $$, $$ \text{H}2\text{SO}_4 $$). For 3-(4-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole, modern synthetic strategies emphasize efficiency:

  • Microwave-assisted synthesis : Reduces reaction times (<30 minutes) and improves yields (>85%) by coupling amidoximes with activated carboxylic acids.
  • One-pot methods : Utilize superbase systems (e.g., NaOH/DMSO) to facilitate sequential amidoxime formation and cyclization at room temperature.

Table 1: Key Synthetic Advances for 1,2,4-Oxadiazoles

Method Conditions Yield (%) Relevance to Target Compound
Classical cycloaddition Nitrile + nitrile oxide 30–60 Limited due to regioselectivity issues
Amidoxime cyclization $$ \text{POCl}_3 $$, reflux 50–80 Basis for early derivatives
Microwave irradiation 150°C, 15 min 70–95 Applied to fluorophenyl analogs

These advancements enabled the practical synthesis of complex derivatives like this compound, which incorporates electron-withdrawing (fluorophenyl) and nitrogen-rich (pyrrolidine) substituents to modulate electronic and steric properties.

Significance in Heterocyclic Chemistry Research

1,2,4-Oxadiazoles are pivotal in drug discovery due to their:

  • Bioisosteric potential : Mimic esters and amides while resisting enzymatic hydrolysis.
  • Pharmacophore compatibility : The 3- and 5-positions allow modular substitution for target engagement.

For this compound:

  • The 4-fluorophenyl group enhances lipophilicity and π-π stacking interactions, critical for binding aromatic residues in enzymes.
  • The pyrrolidin-2-yl moiety introduces chirality and hydrogen-bonding capacity, as seen in MDM2 inhibitors.

Research Applications :

  • Anticancer agents : Analogous 1,2,4-oxadiazoles inhibit kinase pathways and apoptosis regulators.
  • Antimicrobials : Fluorinated oxadiazoles disrupt bacterial cell wall synthesis.

Overview of Oxadiazole Compound Classification

1,2,4-Oxadiazoles are classified by substitution patterns:

Table 2: Classification of 1,2,4-Oxadiazoles

Type Substitution Pattern Example
Mono-substituted R at C3 or C5 3-Phenyl-1,2,4-oxadiazole
Di-substituted R1 at C3, R2 at C5 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl
Tri-substituted R1 at C3, R2 and R3 at C5 3,5-Diaryl-1,2,4-oxadiazoles

The target compound falls into the di-substituted category, with a 4-fluorophenyl group at C3 and a pyrrolidin-2-yl group at C5. This arrangement balances electronic effects (fluorine’s electronegativity) and stereochemical complexity (pyrrolidine’s ring strain).

Structural Analysis :

  • Aromatic interactions : The fluorophenyl group engages in edge-to-face interactions with protein residues.
  • Conformational rigidity : The pyrrolidine ring restricts rotational freedom, enhancing binding specificity.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVPVCQOZPXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 10.8 to 111.3 μM against these pathogens .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory activities. It has been reported that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A specific derivative showed an IC50 value of 0.007 μM for COX-2 inhibition, indicating potent anti-inflammatory potential .

Anticancer Potential

Recent studies have explored the anticancer properties of oxadiazole derivatives. For example, compounds with similar structures demonstrated significant growth inhibition in various cancer cell lines, including breast and prostate cancer cells . Molecular docking studies revealed that specific derivatives exhibited promising binding affinities to target proteins involved in cancer progression .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity while minimizing environmental impact .

Antimicrobial Efficacy Study

A detailed study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds with the pyrrolidine moiety exhibited enhanced activity compared to their non-pyrrolidine counterparts .

CompoundMIC against S. aureus (μM)MIC against E. coli (μM)
A10.815.0
B27.830.5
C111.3100

Anti-inflammatory Activity Assessment

In another case study focusing on anti-inflammatory properties, the compound was evaluated for its ability to inhibit COX enzymes in vitro. The results highlighted a significant reduction in inflammatory markers when treated with the compound compared to control groups .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position 3 and 5) Biological Activity/Properties References
3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole 4-Fluorophenyl, methyl Anticancer (hypothesized)
3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole 4-Fluorophenyl, benzimidazolyl Nrf2/ARE activation, anti-inflammatory
3-(3-Pyridinyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole Pyridinyl, pyrrolidin-2-yl Antituberculosis (in silico prediction)
3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) 4-Chlorophenyl, phenyl Anticancer (with cardiotoxicity risks)

Key Differences in Substituents and Activity

  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl :

    • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl (Compound A) or methoxyphenyl derivatives. Fluorine’s electronegativity improves membrane permeability and target binding .
    • In chalcone derivatives, substitution with fluorine at the para position of ring B correlated with higher inhibitory activity (e.g., IC50 = 4.35 μM for cardamonin) compared to methoxy or chlorine .
  • Pyrrolidine vs. Methyl or phenyl groups (e.g., in Compound A) may limit such interactions due to steric constraints . In antituberculosis studies, pyrrolidine-containing oxadiazoles (e.g., C22) showed higher binding affinity to Mycobacterium tuberculosis targets than simpler alkyl substituents .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Fluorine at the para position (ring B) improves potency compared to methoxy or chlorine, as seen in chalcone derivatives .
  • Heterocyclic Substitutions : Benzimidazole or pyridine rings (e.g., DDO7232) enhance interaction with enzymes like ERK1/2, while pyrrolidine may optimize pharmacokinetic properties .

Physicochemical and Crystallographic Insights

  • Planarity and Dihedral Angles :
    • Pyrazoline derivatives with fluorophenyl groups exhibit dihedral angles of 4.6–10.5° between the heterocycle and aromatic ring, influencing planarity and binding. The target compound’s pyrrolidine may introduce torsional strain, reducing planarity but improving solubility .
  • LogP and Solubility :
    • Fluorophenyl-methyl oxadiazoles (e.g., HI-1700) have LogP = 2.18, indicating moderate lipophilicity. The pyrrolidine group in the target compound may lower LogP, enhancing aqueous solubility .

Biological Activity

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group and a pyrrolidine moiety attached to an oxadiazole ring. The molecular formula is C13H14FN3OC_{13}H_{14}FN_3O with a molecular weight of approximately 241.27 g/mol. Its IUPAC name is 3-(4-fluorobenzyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like fluorine enhances antibacterial efficacy.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been documented in various studies. For example, a series of similar compounds were evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity . The mechanism of action appears to involve apoptosis induction via caspase activation and modulation of p53 expression levels .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes associated with neurodegenerative diseases. Specifically, oxadiazoles have been explored as acetylcholinesterase (AChE) inhibitors. A study reported that certain oxadiazole derivatives demonstrated significant AChE inhibitory activity with IC50 values comparable to established drugs like rivastigmine . This suggests potential applications in treating Alzheimer's disease.

Study 1: Antimicrobial Screening

In a comparative study assessing various oxadiazole derivatives, this compound was screened for antimicrobial properties. Results indicated that it exhibited substantial activity against Candida albicans, suggesting its potential as an antifungal agent .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of this compound against different cell lines. The study found that it induced apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The IC50 value was determined to be approximately 15 µM, which is competitive with other known anticancer agents .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli10
AntifungalC. albicans12
AnticancerMCF-715
AChE InhibitionAChE11.55

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole, and what precursors are typically involved?

  • Methodological Answer : The compound is synthesized via cyclization reactions. A common approach involves reacting 4-fluorobenzohydrazide with pyrrolidine-containing acyl chlorides (e.g., pyrrolidin-2-yl carbonyl chloride) in the presence of a cyclizing agent like phosphoryl chloride (POCl₃). Reaction conditions typically involve refluxing in anhydrous DMF or acetonitrile (80–100°C, 12–24 hours). Microwave-assisted synthesis can reduce reaction time to 2–4 hours .
  • Key Parameters :

  • Precursors : Aromatic hydrazides and acyl chlorides.
  • Cyclizing Agents : POCl₃, PCl₅, or polyphosphoric acid.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for higher yields.

Q. What analytical techniques are essential for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% for pharmacological studies).
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H⁺] = calculated 262.1 g/mol).
  • X-ray Crystallography : Resolves absolute stereochemistry of the pyrrolidine moiety .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in amber vials at 2–8°C, separate from oxidizing agents.
  • First Aid : Flush eyes with water for 15 minutes upon contact; administer activated charcoal if ingested .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). DMF enhances cyclization efficiency but requires strict anhydrous conditions.
  • Microwave Optimization : Reduce reaction time from 24 hours to 2 hours (150W, 100°C) while maintaining yields >65% .
  • Catalyst Use : Add triethylamine (5 mol%) to neutralize HCl byproducts and improve cyclization .

Q. How should contradictory data regarding this compound’s in vitro versus in vivo pharmacological activity be analyzed?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to compare metabolic clearance rates (e.g., murine vs. human).
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fractions (fu >5% suggests bioavailability).
  • In Vivo Validation : Administer via intraperitoneal injection (10 mg/kg) in rodent models and measure plasma concentration via LC-MS/MS .

Q. What computational strategies predict the binding affinity of this oxadiazole derivative to neurological targets like GSK-3β?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with GSK-3β crystal structures (PDB: 1Q3D). Focus on hydrogen bonding between the oxadiazole ring and Lys85.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .

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